molecular formula C7H16N2O B2420203 N,N-diethyl-2-(methylamino)acetamide CAS No. 44897-15-6

N,N-diethyl-2-(methylamino)acetamide

Cat. No.: B2420203
CAS No.: 44897-15-6
M. Wt: 144.218
InChI Key: RHUYLAPWIXLSEF-UHFFFAOYSA-N
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Description

Contextualization within Amide and Amine Chemistry Research

The academic interest in N,N-diethyl-2-(methylamino)acetamide is rooted in the broader significance of amide and amine functionalities in organic and medicinal chemistry. numberanalytics.comnumberanalytics.com Amides are fundamental components of numerous natural products, pharmaceuticals, and polymers. numberanalytics.com The amide bond's stability and its capacity to engage in hydrogen bonding are crucial for the structure and function of biologically active molecules. numberanalytics.com Consequently, the synthesis and modification of amides are central themes in drug discovery and development. nih.govresearchgate.net

Amines, particularly secondary and tertiary amines, are also vital functional groups in a vast array of pharmaceuticals, agrochemicals, and natural products. uva.nl The presence of an amine group can significantly influence a molecule's physicochemical properties, such as its basicity and solubility, which in turn affects its biological activity. The study of compounds like this compound, which contains both of these key functional groups, allows researchers to explore the interplay between their respective chemical properties and potential applications.

Historical Perspectives on Related Chemical Structures and Their Academic Study

The academic study of this compound can be viewed through the historical lens of research into related chemical structures. The development of synthetic methodologies for amides and amines has been a long-standing focus of organic chemistry. Early research into amide synthesis often involved the reaction of carboxylic acid derivatives with amines. researchgate.net Over the years, a multitude of coupling reagents have been developed to facilitate this transformation with greater efficiency and under milder conditions. nih.gov

The study of substituted acetamides, a class to which this compound belongs, has been particularly fruitful in medicinal chemistry. For instance, various N,N-diethylacetamide derivatives have been investigated for their spectroscopic properties. sigmaaldrich.com Furthermore, research into compounds with similar structural motifs, such as 2-(diethylamino)-N-(2-methylphenyl)acetamide, has revealed biological activities like antiarrhythmic properties. researchgate.net These historical investigations into related structures have laid the groundwork for the synthesis and potential exploration of novel compounds like this compound.

Current Research Landscape and Knowledge Gaps Pertaining to this compound

A significant knowledge gap, therefore, exists in the academic understanding of this compound. There is a lack of published data on its detailed spectroscopic characterization, reactivity, and potential applications. While research on related substituted amides and amines continues to be an active area, with ongoing efforts to develop new synthetic methods and explore their utility in drug discovery, the specific role and potential of this compound within this broader landscape remain largely unexplored. numberanalytics.comuva.nl The existing synthesis protocol for its hydrochloride salt provides a foundation for future studies, which could aim to fill these knowledge gaps by systematically investigating its properties and potential utility in various scientific domains.

Detailed Research Findings

While dedicated academic studies on this compound are limited, some key information regarding its properties and synthesis has been reported.

Computed Chemical and Physical Properties

The following table summarizes the computed physicochemical properties of this compound, as available in public chemical databases. nih.gov These properties are predicted using computational models and provide a theoretical profile of the compound.

PropertyValue
Molecular Weight144.21 g/mol
XLogP30.1
Hydrogen Bond Donor Count1
Hydrogen Bond Acceptor Count2
Rotatable Bond Count4
Exact Mass144.126263138 Da
Monoisotopic Mass144.126263138 Da
Topological Polar Surface Area32.3 Ų
Heavy Atom Count10
Formal Charge0
Complexity99.8

Synthesis of this compound Hydrochloride

The synthesis of the hydrochloride salt of this compound has been reported, providing a viable route to this compound for further research. The reaction involves the deprotection of a carbamate (B1207046) precursor. chemicalbook.com

ReactantReagentSolventTemperatureTimeProduct
Carbamic acid, N-[2-(diethylamino)-2-oxoethyl]-N-methyl-, 1,1-dimethylethyl esterTrifluoroacetic acidDichloromethane20 °C0.5 hThis compound hydrochloride

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N,N-diethyl-2-(methylamino)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2O/c1-4-9(5-2)7(10)6-8-3/h8H,4-6H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHUYLAPWIXLSEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)CNC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactivity and Derivatization Studies of N,n Diethyl 2 Methylamino Acetamide

Reactions at the Amide Functionality

The amide group in N,N-diethyl-2-(methylamino)acetamide, being a tertiary amide, exhibits characteristic reactivity, particularly in hydrolysis, reduction, and transamidation reactions.

Hydrolysis Mechanisms and Kinetics under Varied Chemical Conditions

The hydrolysis of an amide bond, leading to a carboxylic acid and an amine, is a well-studied reaction that can be catalyzed by either acid or base. masterorganicchemistry.com For this compound, this reaction would yield N,N-diethylamine and N-methylglycine. The kinetics and prevailing mechanism are highly dependent on the pH of the solution. psu.edu

Under acidic conditions, the mechanism typically begins with the protonation of the amide carbonyl oxygen. This protonation enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by a water molecule. masterorganicchemistry.comyoutube.com A series of proton transfers follows, ultimately leading to the departure of the amine leaving group, which is protonated under the acidic conditions. youtube.com The protonation of the leaving amine makes the final step essentially irreversible. masterorganicchemistry.comyoutube.com

Conversely, base-catalyzed hydrolysis involves the direct nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon. This process is generally slower for amides than for esters because the resulting negatively charged amine is a very poor leaving group. masterorganicchemistry.com The reaction typically requires harsh conditions, such as prolonged heating with a strong base, to proceed. masterorganicchemistry.com The rate of hydrolysis is pH-dependent, with distinct regions of dependence. At low and high pH, the rate increases significantly with the addition of acid or base, respectively, while it is less sensitive to pH changes under near-neutral conditions. psu.edu

Table 1: Expected Effect of pH on Hydrolysis of this compound

pH Range Catalyst General Mechanism Expected Rate Dependence
Low pH (< 6) Acid (H₃O⁺) Protonation of carbonyl oxygen, followed by nucleophilic attack of water. First-order in H₃O⁺
Neutral pH (~7) Water Unassisted nucleophilic attack by water (very slow). Largely pH-independent

| High pH (> 8) | Base (OH⁻) | Nucleophilic attack of hydroxide ion on the carbonyl carbon. | First-order in OH⁻ |

Reduction Chemistry of the Amide Group

The reduction of the tertiary amide functionality in this compound converts the carbonyl group into a methylene (B1212753) group (CH₂). This transformation yields the corresponding diamine, N,N-diethyl-N'-methyl-ethane-1,2-diamine. This reaction is a fundamental transformation in organic synthesis, providing a route to complex amines from readily available carboxylic acid derivatives.

The most common and effective reagent for the reduction of tertiary amides is lithium aluminum hydride (LiAlH₄). The reaction is typically carried out in an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), followed by an aqueous workup to neutralize the reaction mixture and isolate the product. Other reducing agents, such as borane (B79455) (BH₃) and its complexes (e.g., BH₃·THF), can also be employed. The choice of reducing agent can sometimes influence the selectivity and outcome of the reaction, especially in molecules with multiple reducible functional groups.

Table 2: Common Reducing Agents for Tertiary Amides

Reducing Agent Typical Conditions Product from this compound
Lithium Aluminum Hydride (LiAlH₄) Anhydrous THF or Et₂O, followed by aqueous workup N,N-diethyl-N'-methyl-ethane-1,2-diamine
Borane (BH₃·THF) Anhydrous THF, often requires heating N,N-diethyl-N'-methyl-ethane-1,2-diamine

Transamidation Reactions and Mechanistic Insights

Transamidation is the conversion of one amide into another by reaction with an amine. This reaction is often challenging due to the low reactivity of the amide bond, which requires cleavage of a stable C-N bond. nih.gov For tertiary amides like this compound, the reaction is particularly difficult because, unlike primary and secondary amides, they lack an N-H bond, which is believed to be involved in many catalytic cycles. nih.gov

Successful transamidation of tertiary amides typically necessitates the use of a catalyst to activate the amide moiety. nih.gov Various catalytic systems have been developed, including those based on metals or other reagents like iodine. researchgate.netorganic-chemistry.org The mechanism for tertiary amides is thought to differ from that of primary and secondary amides, likely proceeding through a pathway that does not involve N-H activation. nih.gov The reaction involves the nucleophilic attack of an incoming amine on the activated amide, leading to the displacement of the original amine (diethylamine in this case). The reaction is often driven to completion by using an excess of the reacting amine or by removing the displaced amine. nih.gov

Table 3: Catalytic Systems for Transamidation of Tertiary Amides

Catalyst System Reacting Amine General Conditions
Palladium(II) acetate (B1210297) / 2,2′-bipyridine Aromatic and aliphatic amines High temperature
Iron(III) salts (e.g., FeCl₃) Primary and secondary amines Solvent-free, heating

Reactivity of the Secondary/Tertiary Amine Group

The presence of a secondary methylamino group provides a second site for chemical modification through reactions typical of amines, such as alkylation and acylation.

Alkylation and Acylation Reactions

The secondary amine in this compound is nucleophilic and can readily undergo alkylation and acylation reactions.

Alkylation involves the reaction of the amine with an alkylating agent, such as an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide), to form a tertiary amine. nih.gov This reaction, known as N-alkylation, typically proceeds via an Sₙ2 mechanism. The reaction can be carried out in the presence of a base to neutralize the hydrogen halide formed as a byproduct. Overalkylation can sometimes be an issue, leading to the formation of a quaternary ammonium (B1175870) salt, especially if an excess of the alkylating agent is used. nih.gov

Acylation is the reaction of the amine with an acylating agent, such as an acyl chloride or an acid anhydride, to form a new amide. youtube.comshaalaa.com For example, reacting this compound with acetyl chloride in the presence of a base like pyridine (B92270) would yield N-acetyl-N-methyl-2-(N',N'-diethylamino)acetamide. shaalaa.com This reaction is a common method for the protection of amine groups or for the synthesis of more complex amide structures. researchgate.net

Table 4: Reagents for Alkylation and Acylation of the Secondary Amine

Reaction Type Reagent Class Example Reagent Product Type
Alkylation Alkyl Halide Methyl Iodide (CH₃I) Tertiary Amine
Dialkyl Sulfate Dimethyl Sulfate ((CH₃)₂SO₄) Tertiary Amine
Acylation Acyl Chloride Acetyl Chloride (CH₃COCl) N-Acyl Amide

Quaternization Studies of the Amine Nitrogen

Quaternization is the process of alkylating a tertiary amine to form a quaternary ammonium salt, which carries a permanent positive charge. The secondary amine in this compound can first be converted to a tertiary amine via alkylation, as described above. This resulting tertiary amine can then be quaternized. Alternatively, direct reaction of the secondary amine with an excess of an alkylating agent can lead to the quaternary ammonium salt.

For example, treatment with an excess of methyl iodide would first form the tertiary amine, which would then be further alkylated to yield the corresponding trimethylammonium iodide salt. The quaternization reaction is typically carried out by treating the amine with an alkylating agent in a suitable solvent. researchgate.net The resulting quaternary ammonium salts often exhibit different physical properties, such as increased water solubility, compared to the parent amine. The tertiary amide nitrogen is not basic and does not undergo quaternization under these conditions.

Table 5: Quaternization of the Amine Functionality

Initial Amine Quaternizing Agent Resulting Quaternary Ammonium Salt
Secondary (-NHCH₃) Excess Methyl Iodide (CH₃I) -N⁺(CH₃)₃ I⁻
Secondary (-NHCH₃) Excess Ethyl Bromide (CH₃CH₂Br) -N⁺(CH₂CH₃)₂(CH₃) Br⁻ (after initial ethylation)

Metal Complexation and Coordination Chemistry of this compound as a Ligand

This compound possesses multiple potential coordination sites, making it an interesting ligand for metal complexation studies. The molecule contains three potential donor atoms: the carbonyl oxygen, the tertiary amine nitrogen of the diethylamino group, and the secondary amine nitrogen of the methylamino group. This structure allows it to act as a potentially multidentate ligand, coordinating with metal ions through one or more of these sites.

The coordination behavior of acetamide (B32628) derivatives often involves the carbonyl oxygen, which is a hard donor, favoring coordination with hard metal ions. However, the presence of the two nitrogen atoms, which are softer donors, allows for potential chelation and coordination with a wider range of transition metals. The molecule could act as a bidentate ligand, forming a stable five-membered chelate ring by coordinating through the carbonyl oxygen and the secondary (methylamino) nitrogen. Coordination involving the tertiary (diethylamino) nitrogen is also possible, though potentially sterically hindered.

Research on similar morpholino acetamide ligands has shown that coordination can occur through the amide nitrogen and another heteroatom, resulting in various geometries such as octahedral complexes. researchgate.net While specific studies on this compound are not extensively detailed in the literature, its coordination chemistry can be inferred from related structures. The interplay between the hard oxygen donor and the softer nitrogen donors suggests that the coordination mode would be highly dependent on the nature of the metal ion, the solvent system, and the presence of competing ligands.

Table 1: Potential Coordination Modes of this compound

Coordination ModeDonor Atoms InvolvedPotential Metal Ions
MonodentateCarbonyl OxygenHard Lewis acids (e.g., Li⁺, Mg²⁺)
MonodentateMethylamino NitrogenSoft Lewis acids (e.g., Ag⁺, Pt²⁺)
Bidentate (Chelating)Carbonyl Oxygen, Methylamino NitrogenTransition metals (e.g., Cu²⁺, Ni²⁺, Zn²⁺)

Reactions at the Alpha-Carbon and Adjacent Positions to the Amide

Enolization and Enolate Chemistry

The carbon atom situated between the carbonyl group and the methylamino group (the α-carbon) is reactive due to the acidity of its attached protons. The removal of a proton from this α-carbon by a base leads to the formation of an enolate ion. masterorganicchemistry.com This enolate is a key reactive intermediate in many organic reactions. wikipedia.org

The formation of the enolate is a reversible equilibrium process. masterorganicchemistry.com The stability of the enolate is significantly influenced by the delocalization of the negative charge onto the adjacent carbonyl oxygen atom through resonance. masterorganicchemistry.com For amides, the formation of enolates is generally more difficult compared to ketones or aldehydes because the nitrogen atom's lone pair also participates in resonance with the carbonyl group, making the carbonyl carbon less electrophilic and the α-protons less acidic. masterorganicchemistry.com However, with a sufficiently strong base, such as lithium diisopropylamide (LDA), deprotonation can be achieved to generate the enolate for subsequent reactions. wikipedia.orgresearchgate.net

The equilibrium between the keto (amide) form and the enol form proceeds through the enolate intermediate in the presence of a base. ucsb.edu The structure of the enolate of this compound would feature the negative charge delocalized between the α-carbon and the carbonyl oxygen.

Alpha-Functionalization Strategies

Once the enolate of this compound is formed, it can act as a potent nucleophile, reacting with a variety of electrophiles to introduce new functional groups at the α-carbon. This process is known as α-functionalization.

Common α-functionalization strategies applicable to amide enolates include:

Alkylation: Reaction with alkyl halides (e.g., methyl iodide, benzyl bromide) to form a new carbon-carbon bond. This is a standard SN2 reaction where the enolate displaces the halide. masterorganicchemistry.com

Aldol Addition: Reaction with aldehydes or ketones to form β-hydroxy amides. This reaction creates a new carbon-carbon bond and introduces a hydroxyl group. wikipedia.org

Halogenation: Reaction with sources of electrophilic halogens (e.g., Br₂, Cl₂, I₂) to introduce a halogen atom at the α-position. masterorganicchemistry.com

The choice of base, solvent, and temperature can influence the regioselectivity and stereoselectivity of these reactions, particularly if the α-carbon becomes a stereocenter upon functionalization. princeton.edu The success of these strategies depends on controlling the enolate formation and preventing side reactions, such as self-condensation or reaction at the nitrogen or oxygen atoms of the enolate.

Derivatization for Structural Probing and Chemical Modulator Discovery

Synthesis of Structural Analogues and Heterocyclic Derivatives

The synthesis of structural analogues of this compound can be achieved by modifying the synthetic route of the parent compound. A common method for its synthesis involves the reaction of 2-chloro-N,N-diethylacetamide with methylamine (B109427). researchgate.netnist.gov By substituting the starting materials, a wide range of analogues can be produced.

Table 2: Synthesis of Structural Analogues

VariationReactant 1Reactant 2Resulting Analogue
Amine Substitution2-chloro-N,N-diethylacetamideEthylamineN,N-diethyl-2-(ethylamino)acetamide
Amide Substitution2-chloro-N,N-dipropylacetamideMethylamineN,N-dipropyl-2-(methylamino)acetamide
Anilino Analogue2-chloro-N,N-diethylacetamideN-methylanilineN,N-diethyl-2-(N-methylanilino)acetamide uni.lu

Furthermore, the functional groups within this compound can be utilized to construct heterocyclic systems. For instance, intramolecular cyclization reactions could be designed. The reaction of related N-aryl 2-chloroacetamides with various nucleophiles can lead to the formation of heterocycles like imidazoles, pyrroles, and thiazolidinones. researchgate.net Similar strategies could potentially be applied to derivatives of this compound to explore novel heterocyclic scaffolds. For example, derivatization followed by cyclization could lead to the formation of piperazinone or other nitrogen-containing heterocyclic structures.

Modification for Isotopic Labeling

Isotopic labeling is a crucial technique for structural and mechanistic studies, particularly in NMR spectroscopy. sigmaaldrich.com this compound can be specifically labeled with isotopes such as deuterium (B1214612) (²H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N) by using isotopically enriched starting materials in its synthesis.

The synthetic route starting from 2-chloro-N,N-diethylacetamide and methylamine provides several opportunities for isotopic incorporation:

¹⁵N-Labeling: Using [¹⁵N]-methylamine will specifically label the secondary amine nitrogen.

¹³C-Labeling: Using [¹³C]-methylamine would label the methyl group. To label the acetamide backbone, one would need to start the synthesis further back, for example, using [¹³C]-labeled chloroacetyl chloride to prepare the 2-chloro-N,N-diethylacetamide precursor.

²H-Labeling (Deuteration): Using deuterated versions of the starting materials, such as methylamine-d₃ or diethylamine-d₁₀, allows for the introduction of deuterium at specific positions. Perdeuteration can be used to simplify ¹H NMR spectra. sigmaaldrich.com

These labeling strategies allow for detailed investigation of the molecule's structure, dynamics, and interactions without altering its fundamental chemical properties. nih.gov

Table 3: Potential Isotopic Labeling Schemes

IsotopeLabeled PrecursorPosition of Label
¹⁵N[¹⁵N]-methylamineMethylamino nitrogen
¹⁵N[¹⁵N]-diethylamineDiethylamino nitrogen
¹³C[1-¹³C]-chloroacetyl chlorideCarbonyl carbon
¹³C[2-¹³C]-chloroacetyl chlorideAlpha-carbon
²HMethylamine-d₃Methyl group on secondary amine
²HDiethylamine-d₁₀Both ethyl groups on tertiary amine

Advanced Spectroscopic and Structural Elucidation of N,n Diethyl 2 Methylamino Acetamide

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules in solution. For a molecule like N,N-diethyl-2-(methylamino)acetamide, which possesses several flexible moieties, advanced NMR experiments are crucial for a complete conformational analysis.

The conformational dynamics of this compound are primarily governed by rotation around the C-N amide bond, the Cα-C(O) bond, and the Cα-N(methyl) bond. Due to the partial double-bond character of the amide C-N bond, rotation is hindered, which can lead to the presence of distinct cis and trans isomers in solution. libretexts.org This isomerism would be readily observable in the ¹H and ¹³C NMR spectra, where separate signals would appear for the ethyl and methyl groups in each conformation.

Two-dimensional (2D) NMR experiments are indispensable for unambiguously assigning these signals and probing spatial relationships.

COSY (Correlation Spectroscopy): Would reveal the scalar coupling network, confirming the connectivity within the two ethyl groups (CH₃-CH₂) and the methylamino-acetamide backbone (CH₃-NH-CH₂-C(O)).

HSQC (Heteronuclear Single Quantum Coherence): Would correlate each proton signal with its directly attached carbon atom, allowing for the definitive assignment of the ¹³C spectrum.

To investigate the three-dimensional arrangement and conformational preferences, Nuclear Overhauser Effect (NOE) experiments are employed. researchgate.netlongdom.org The NOE is a through-space interaction that is dependent on the distance between nuclei (typically protons), making it ideal for conformational analysis of flexible molecules. arxiv.org

NOESY (Nuclear Overhauser Effect Spectroscopy): For a small molecule like this compound, NOESY experiments can reveal protons that are in close spatial proximity. Key NOE correlations would be expected between:

The N-methyl protons and the α-methylene (Cα-H₂) protons, providing information about the torsion angle of the Cα-N bond.

The protons of the N-diethyl groups and the α-methylene protons, which would be highly dependent on the rotation around the C(O)-Cα bond.

ROESY (Rotating-frame Overhauser Effect Spectroscopy): ROESY is often complementary to NOESY, particularly for molecules of intermediate size or for distinguishing between true NOEs and effects arising from chemical exchange. researchgate.net It can provide clearer, positive cross-peaks where NOESY signals might be weak or ambiguous.

By quantifying the intensities of NOE/ROE cross-peaks, it is possible to estimate interproton distances, which can then be used to build and validate computational models of the dominant solution-state conformers. longdom.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are estimated values based on typical ranges for similar functional groups. Actual values would be determined experimentally.)

Atom GroupPredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)
N(CH₂CH₃)₂1.1 - 1.3 (t)13 - 15
N(CH₂CH₃)₂3.2 - 3.5 (q)40 - 43
C(O)-CH₂3.0 - 3.3 (s)55 - 60
NH-CH₃2.3 - 2.5 (s)35 - 38
C=O-170 - 173

Polymorphism, the ability of a compound to exist in multiple crystalline forms, is a critical aspect of pharmaceutical and material science. Solid-state NMR (ssNMR) is a powerful, non-destructive technique for identifying and characterizing different polymorphs, as the NMR parameters are highly sensitive to the local molecular environment and crystal packing. acs.orgmdpi.com

For this compound, different polymorphs would likely exhibit distinct molecular conformations and intermolecular interactions (such as hydrogen bonding involving the secondary amine and the carbonyl oxygen) within the crystal lattice. These differences would manifest in the ssNMR spectra:

¹³C CP/MAS (Cross-Polarization/Magic Angle Spinning): This is the most common ssNMR experiment for organic solids. Each unique carbon atom in the asymmetric unit of the crystal lattice will give rise to a distinct resonance. Therefore, a change in crystal packing or molecular conformation that makes two carbon atoms inequivalent will result in the appearance of new peaks in the spectrum. mdpi.com The chemical shifts of the carbonyl carbon and the carbons adjacent to the nitrogen atoms would be particularly sensitive to changes in hydrogen bonding and conformation. acs.org

¹⁵N CP/MAS: If isotopically labeled, ¹⁵N ssNMR would be highly informative. The ¹⁵N chemical shift is very sensitive to the protonation state and hydrogen bonding environment of the nitrogen atoms, providing a direct probe of intermolecular interactions within different polymorphs.

Dipolar Recoupling Experiments: Techniques such as ¹H-¹³C HETCOR (Heteronuclear Correlation) in the solid state can be used to measure internuclear distances, providing precise geometric constraints that can be used to validate or refine crystal structures determined by other methods like X-ray diffraction. acs.org

By comparing the ssNMR spectra of different batches or crystalline forms, one can readily identify the presence of different polymorphs or a mixture of forms.

High-Resolution Mass Spectrometry (HRMS) Techniques for Fragmentation Pathway Analysis

High-resolution mass spectrometry provides exact mass measurements, enabling the determination of elemental compositions for the parent ion and its fragments. This information is fundamental to elucidating fragmentation pathways.

Tandem mass spectrometry (MS/MS) involves the selection of a precursor ion (in this case, the protonated molecule [M+H]⁺), its fragmentation via collision-induced dissociation (CID), and subsequent analysis of the resulting product ions. nih.gov This technique allows for the systematic mapping of a molecule's fragmentation behavior.

For this compound ([M+H]⁺, exact mass: 145.1335), the primary sites for fragmentation would be the amide bond and the bonds alpha to the nitrogen atoms. libretexts.org A plausible fragmentation pathway would include:

Alpha-cleavage adjacent to the diethylamino nitrogen: Loss of an ethyl radical is less common in ESI, but cleavage resulting in the formation of a stable acylium ion is highly probable. A key fragment would likely be the loss of diethylamine (B46881), C₄H₁₁N (mass 73.0891), leading to an ion at m/z 72.0444, corresponding to [C₃H₆NO]⁺.

Cleavage of the amide C-N bond: This would lead to the formation of the diethylamino-carbonyl fragment, [CON(C₂H₅)₂]⁺, with an m/z of 100.0757.

Alpha-cleavage adjacent to the methylamino nitrogen: Cleavage of the Cα-C(O) bond would generate the [CH₂NHCH₃]⁺ iminium ion at m/z 44.0500 and the complementary [M - CH₂NHCH₃]⁺ ion.

Table 2: Predicted HRMS Fragmentation of [C₇H₁₆N₂O+H]⁺

Predicted m/zPredicted FormulaPlausible Origin of Fragment
145.1335[C₇H₁₇N₂O]⁺Protonated Molecular Ion
100.0757[C₅H₁₀NO]⁺Cleavage of Cα-C(O) bond
72.0444[C₃H₆NO]⁺Loss of diethylamine
58.0651[C₃H₈N]⁺Fragment from the methylaminoethyl side
44.0500[C₂H₆N]⁺Iminium ion from methylamino group

Ion Mobility Spectrometry (IMS) coupled with mass spectrometry adds another dimension of separation based on the size, shape, and charge of an ion. uni.lu Ions are separated based on their drift time through a gas-filled cell under the influence of an electric field. This allows for the separation of isomers and conformers that may have the same mass-to-charge ratio. For this compound, different protonated conformers (e.g., more compact vs. more extended structures) could potentially be resolved by IMS, providing further insight into the gas-phase structure of the ion.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy, including both infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. mdpi.com The frequencies of these modes are determined by bond strengths, atomic masses, and molecular geometry, making them highly sensitive to conformational changes. nih.gov

The presence of rotational isomers in this compound would give rise to distinct vibrational spectra for each conformer. The most conformationally sensitive vibrational modes are typically the low-frequency skeletal bending and torsional modes. However, characteristic functional group vibrations are also affected by the local environment.

Amide I Band (C=O stretch): This is one of the most intense and well-studied bands in the IR spectra of amides, typically appearing in the 1630-1680 cm⁻¹ region. researchgate.net The exact frequency of the C=O stretching vibration is sensitive to hydrogen bonding and the local electrostatic environment. Different conformers that alter the accessibility of the carbonyl oxygen to intermolecular hydrogen bonding would show distinct Amide I frequencies.

N-H Vibrations: The N-H stretching vibration (around 3300-3500 cm⁻¹) and N-H bending vibration (part of the Amide II band, ~1550 cm⁻¹) are direct probes of the secondary amine group. Their frequencies, intensities, and band shapes are highly dependent on the strength and nature of hydrogen bonding.

C-N Stretching Modes: The stretching vibrations of the various C-N bonds (amide, diethylamino, and methylamino) are also conformationally dependent. These modes are often coupled with other vibrations and appear in the fingerprint region of the spectrum (below 1500 cm⁻¹).

Studies on related N,N-dialkylacetamides have shown that the relative populations of different conformers can be influenced by solvent polarity. openreview.net It is expected that in polar solvents, conformers with larger dipole moments would be stabilized, leading to predictable shifts in the vibrational spectra. By comparing experimental IR and Raman spectra with those predicted from quantum chemical calculations (e.g., Density Functional Theory) for different possible conformers, a detailed picture of the conformational equilibrium can be developed. researchgate.net

Hydrogen Bonding Interactions Analysis

The molecular structure of this compound features specific functional groups that dictate its hydrogen bonding capabilities. The molecule possesses one hydrogen bond donor site and two acceptor sites. nih.gov The secondary amine group (-NHCH₃) contains a hydrogen atom that can act as a hydrogen bond donor. The potential hydrogen bond acceptor sites are the nitrogen atom of the secondary amine and, more significantly, the oxygen atom of the tertiary amide's carbonyl group (C=O).

In the absence of specific experimental studies on this compound, insights can be drawn from research on similar N,N-dialkylacetamides. Studies on compounds like N,N-dimethylacetamide and N,N-diethylacetamide show that the carbonyl oxygen is a strong hydrogen bond acceptor. researchgate.netresearchgate.netnih.gov For instance, research on the interaction between various amides and proton donors like methanol (B129727) or thioacetamide (B46855) indicates that a primary 1:1 complex is formed through hydrogen bonding to the carbonyl oxygen. researchgate.netresearchgate.netnih.gov

Therefore, it is highly probable that this compound would engage in intermolecular hydrogen bonding where the methylamino hydrogen atom of one molecule interacts with the carbonyl oxygen of another molecule. In protic solvents, the carbonyl oxygen would also be the primary site for hydrogen bonding with solvent molecules. Intramolecular hydrogen bonding between the methylamino hydrogen and the carbonyl oxygen is also a possibility, which would influence the molecule's preferred conformation. However, without specific spectroscopic or crystallographic data, the precise nature and strength of these interactions remain speculative.

The following table summarizes the potential hydrogen bonding sites in this compound:

Functional GroupAtomRole in Hydrogen Bonding
Secondary AmineN-H Donor
Secondary AmineN Acceptor
Tertiary AmideC=O Acceptor

X-ray Crystallography and Single-Crystal Diffraction Studies

A thorough search of the existing scientific literature did not yield any published X-ray crystallography or single-crystal diffraction studies for this compound or its crystalline forms. Such studies are essential for definitively determining the three-dimensional structure of a molecule in the solid state.

If crystalline forms of this compound were to be analyzed using these techniques, the resulting data would provide precise measurements of bond lengths, bond angles, and torsion angles. This would allow for an unambiguous determination of the molecule's conformation, including the planarity of the amide group and the spatial arrangement of the diethylamino and methylamino substituents. Furthermore, crystallographic data would reveal the packing of molecules in the crystal lattice and provide definitive evidence of the intermolecular interactions, such as the hydrogen bonding networks discussed in the previous section. For comparison, a study on the related compound 2-(diethylamino)-N-(2,6-dimethylphenyl)acetamide provided such detailed structural information, including its crystal system and hydrogen bond geometry. researchgate.net

Chiroptical Spectroscopy

Chiroptical spectroscopy techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are specifically used to study chiral molecules. This compound, in its ground state, does not possess a stereocenter and is therefore an achiral molecule. Consequently, it would not exhibit a CD or ORD signal under normal conditions.

These techniques would only become applicable if the molecule were to be derivatized with a chiral auxiliary, or if it were to form a stable, non-racemic complex with a chiral host. In such hypothetical scenarios, the induced chirality would result in measurable chiroptical signals.

No Circular Dichroism (CD) spectroscopy studies have been reported for this compound. CD spectroscopy measures the differential absorption of left- and right-circularly polarized light. nih.gov For a chiral derivative or complex of this compound, a CD spectrum would reveal information about the electronic transitions within the molecule and how they are perturbed by the chiral environment. This could be used to determine the absolute configuration of the chiral center or to study conformational changes. mdpi.com

Similarly, there are no Optical Rotatory Dispersion (ORD) studies available for this compound. ORD measures the variation of the optical rotation of a substance with the wavelength of light. wikipedia.org For a hypothetical chiral form, the ORD curve would provide information related to the electronic structure and stereochemistry of the molecule. researchgate.netresearchgate.net

Electron Energy-Loss Spectroscopy (EELS) for Local Chemistry and In-Depth Inhomogeneities

A review of the literature indicates that Electron Energy-Loss Spectroscopy (EELS) has not been applied to the study of this compound. EELS is a powerful analytical technique, often coupled with transmission electron microscopy, that probes the elemental composition, chemical bonding, and electronic properties of a material at a high spatial resolution. eels.infoepfl.chwiley.com

If EELS were to be used to analyze this compound, it could provide a detailed elemental map, distinguishing the carbon, nitrogen, and oxygen atoms. The fine structure of the core-loss edges (known as Energy Loss Near Edge Structure or ELNES) could offer insights into the local chemical environment of each element, such as the oxidation state and coordination. researchgate.netnih.gov This would be particularly useful for identifying any chemical inhomogeneities within a sample.

Computational and Theoretical Investigations of N,n Diethyl 2 Methylamino Acetamide

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule in the absence of environmental effects. These methods solve approximations of the Schrödinger equation to determine the electronic structure and related characteristics of a molecule.

Density Functional Theory (DFT) Studies on Electronic Structure, Reactivity, and Spectroscopic Properties

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic properties of molecules. It offers a balance between accuracy and computational cost, making it suitable for medium-sized molecules like N,N-diethyl-2-(methylamino)acetamide. DFT studies on related acetamide (B32628) derivatives typically employ hybrid functionals, such as B3LYP, in conjunction with Pople-style basis sets like 6-311++G(d,p), to achieve reliable results. nih.govnih.gov

Electronic Structure: DFT calculations are used to determine the energies and shapes of molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter for assessing the chemical reactivity and kinetic stability of a molecule. nih.gov For a similar molecule, N-(2-amino-5-methylphenyl)-2-(5-methyl-1H-pyrazol-3-yl)acetamide, the HOMO–LUMO energy gap was calculated to be 5.0452 eV, indicating significant stability. nih.gov

Reactivity: The electronic structure data from DFT can be used to predict sites of reactivity. Fukui functions and molecular electrostatic potential (MESP) maps are common tools to identify nucleophilic and electrophilic centers within the molecule. This information is crucial for understanding how the molecule might interact with other chemical species.

Spectroscopic Properties: DFT is also a powerful tool for predicting spectroscopic data. By calculating vibrational frequencies, it is possible to simulate an infrared (IR) spectrum, which can be compared with experimental data to confirm the molecular structure and identify functional groups. scielo.br Similarly, nuclear magnetic resonance (NMR) chemical shifts can be calculated to aid in the interpretation of experimental NMR spectra, which is particularly useful for complex structures or, as seen in many amides, for distinguishing between different rotational isomers (rotamers). scielo.brmontana.edu

Table 1: Representative DFT Functionals and Basis Sets Used in Acetamide Studies This table is generated based on methodologies applied to similar acetamide compounds.

Functional Basis Set Application Reference
B3LYP 6-311++G(d,p) Conformational and IR analysis nih.gov
B3LYP 6-311G(d,p) Structure optimization, HOMO-LUMO analysis nih.gov
M06-2X 6-311+G* Rotational barrier calculations mdpi.com
B3PW91-D3BJ 6-311+G(3df,2p) Thermodynamic properties for reaction kinetics mdpi.com

Ab Initio Methods for High-Accuracy Spectroscopic Parameter Prediction

Ab initio (from first principles) methods, such as Møller–Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, offer higher accuracy than standard DFT for certain properties, albeit at a greater computational expense. These methods are particularly valuable for obtaining precise predictions of spectroscopic parameters and rotational energy barriers. researchgate.net

For related molecules like acetamide and N-methyl acetamide, ab initio calculations have been instrumental in determining gas-phase rotational barriers around the crucial C-N amide bond. researchgate.net These high-level calculations provide benchmark data against which results from more cost-effective methods like DFT can be compared. For this compound, such methods could provide highly accurate predictions of its vibrational spectra and rotational constants, aiding in its definitive experimental identification.

Conformational Analysis and Energy Landscapes

Molecular Mechanics (MM) and Molecular Dynamics (MD) Simulations

Molecular Mechanics (MM) is a computational method that uses classical physics to model the potential energy of a molecular system. It is much faster than quantum mechanical methods and is ideal for exploring the vast conformational space of flexible molecules.

Molecular Dynamics (MD) simulations use MM force fields to simulate the movement of atoms and molecules over time. An MD simulation provides a dynamic picture of the molecule's behavior, including its conformational changes and interactions with its environment (e.g., a solvent). For similar amide-containing molecules, MD simulations have been used to study their dynamics in solution, revealing how solvent interactions influence conformational preferences and hydrogen bonding patterns.

Potential Energy Surface Mapping for Rotational Barriers

A key feature of the amide functional group is the partial double bond character of the C-N bond, which results in a significant energy barrier to rotation. This restricted rotation can lead to the existence of distinct cis and trans isomers (or more generally, syn and anti conformers) that can be observed experimentally, often by NMR spectroscopy. montana.edu

Computational chemists map the potential energy surface (PES) by systematically rotating a specific dihedral angle (like the one defining the C-N bond rotation) and calculating the energy at each step. This process identifies the low-energy stable conformers (minima on the PES) and the high-energy transition states that connect them (saddle points on the PES). The energy difference between a minimum and a connecting transition state is the rotational barrier. mdpi.comchemrxiv.org Studies on various amides and related compounds have shown that these barriers are typically in the range of 12-26 kcal/mol, a value high enough to allow for the observation of separate conformers at room temperature. montana.eduresearchgate.netnih.gov

Table 2: Calculated Rotational Barriers for Amide C-N Bonds in Various Molecules

Compound Method Rotational Barrier (kcal/mol) Reference
Acetamide Ab initio (DZ+d/SCF) 12.5 researchgate.net
N-methyl acetamide DFT/Ab initio ~19.3 researchgate.net
N,N-dimethylacetamide NMR Spectroscopy ~19.5 montana.edu
N-phenylcarbamate Experimental 12.5 nih.gov
N-benzhydrylformamide DFT (M06-2X) 20-23 mdpi.com

Intermolecular Interaction Analysis

The way this compound interacts with itself and with other molecules is governed by non-covalent forces. Computational methods can dissect and quantify these interactions.

Natural Bond Orbital (NBO) analysis is a technique used to study charge distribution and orbital interactions within a molecule. In a study of N,N-diethyl-2[(4'-substituted)phenylthio]acetamides, NBO analysis revealed that specific orbital interactions, such as those between lone pairs and antibonding orbitals (e.g., n → σ* or n → π*), were responsible for stabilizing certain conformations over others. nih.gov

To visualize and quantify intermolecular interactions in a crystal lattice or molecular cluster, Hirshfeld surface analysis is often employed. This method maps the regions of space where a molecule is in contact with its neighbors. The surface can be color-coded to show the nature and strength of these interactions (e.g., hydrogen bonds, van der Waals forces). For N-(2-amino-5-methylphenyl)-2-(5-methyl-1H-pyrazol-3-yl)acetamide, Hirshfeld analysis quantified the contributions of different contacts to the crystal packing, showing that H···H (53.8%), H···C (21.7%), H···N (13.6%), and H···O (10.8%) interactions were the most significant. nih.gov A similar analysis for this compound would reveal the relative importance of its hydrogen bond donors (the N-H group) and acceptors (the carbonyl oxygen and tertiary nitrogen atoms) in forming intermolecular assemblies.

Hydrogen Bonding Networks and Supramolecular Assembly

This compound possesses functional groups capable of participating in hydrogen bonding, which can lead to the formation of intricate supramolecular assemblies. The carbonyl oxygen of the acetamide group is a hydrogen bond acceptor, while the hydrogen on the secondary amine of the methylamino group can act as a hydrogen bond donor.

Computational studies on similar N,N-disubstituted acetamide derivatives have shown that while the tertiary amide nitrogen lacks a hydrogen bond donor, weak intermolecular C-H⋯O interactions can still influence the supramolecular packing. nih.gov In the case of this compound, the presence of the N-H group from the methylamino moiety introduces the potential for stronger N-H⋯O hydrogen bonds. These interactions are crucial in directing the self-assembly of the molecules in the solid state and in solution.

Theoretical calculations can predict the geometry and energetics of these hydrogen bonds, helping to understand the stability of different dimeric and polymeric structures. For instance, density functional theory (DFT) calculations on related amide systems have been used to determine the preferred conformations and the strength of hydrogen bonding interactions. mdpi.com In a supramolecular context, these hydrogen bonds can lead to the formation of chains, sheets, or more complex three-dimensional networks, significantly impacting the material's physical properties. The conformational flexibility of the amide moieties also plays a significant role in the ability of these molecules to self-assemble into larger structures. rsc.org

Table 1: Potential Hydrogen Bonding Interactions in this compound

DonorAcceptorInteraction TypePredicted Strength
N-H (methylamino)O=C (acetamide)IntermolecularStrong
C-H (ethyl/methyl)O=C (acetamide)IntermolecularWeak

Note: The predicted strength is based on computational studies of analogous systems.

Stacking Interactions and Weak Non-Covalent Interactions

Beyond classical hydrogen bonding, stacking interactions and other weak non-covalent forces play a significant role in the supramolecular architecture of this compound. While this molecule lacks aromatic rings, which are commonly associated with π-π stacking, interactions between the amide π systems can still occur. chemistryviews.org Computational studies have shown that the amide group can participate in stacking interactions, which are influenced by the alignment of their dipole moments. chemistryviews.org

Reaction Mechanism Pathway Elucidation via Computational Chemistry

Computational chemistry is an indispensable tool for elucidating the detailed mechanisms of chemical reactions involving this compound. By mapping the potential energy surface, key stationary points such as reactants, products, intermediates, and transition states can be identified and characterized.

Transition State Theory and Kinetic Studies of Chemical Transformations

Transition state theory (TST) provides a framework for understanding and calculating the rates of chemical reactions. wikipedia.orglibretexts.org Computational methods can be used to locate the transition state structure for a given reaction and calculate its energy, which corresponds to the activation energy of the reaction.

A plausible reaction involving this compound is the N-alkylation of the secondary amine. Computational studies on the N-alkylation of amides and amines with alcohols have detailed the mechanistic steps, which often involve an initial dehydrogenation of the alcohol to an aldehyde, followed by condensation with the amine/amide to form an imine or related intermediate, and subsequent hydrogenation. nih.govacs.org

For the N-alkylation of the methylamino group in this compound, computational modeling could be used to:

Identify the transition state for the nucleophilic attack of the amine on an alkylating agent.

Calculate the activation energy to predict the reaction rate.

Investigate the role of catalysts in lowering the activation barrier.

Determine the thermodynamic parameters (enthalpy, entropy, and Gibbs free energy) of the reaction.

Table 2: Hypothetical Kinetic Data for a Reaction of this compound from Computational Modeling

Reaction StepActivation Energy (kcal/mol)Rate Constant (s⁻¹)
Nucleophilic Attack15-2510⁻³ - 10⁻⁵
Proton Transfer5-1010⁻¹ - 10⁻³

Note: These are representative values based on computational studies of similar amine alkylation reactions.

Bonding Evolution Theory (BET) for Electron Density Flow

Bonding Evolution Theory (BET) is a powerful method for analyzing the changes in the electronic structure of a molecule along a reaction pathway. acs.org By combining the topological analysis of the Electron Localization Function (ELF) with catastrophe theory, BET provides a detailed description of bond formation and cleavage processes.

For a reaction such as the C-N bond formation in the synthesis of this compound, BET could be applied to:

Visualize the step-by-step process of how the electron density reorganizes to form the new C-N bond.

Identify the exact points along the reaction coordinate where bond formation and breaking events occur.

Characterize the nature of the transition state in terms of its electronic structure.

This level of detailed analysis offers a deeper understanding of the reaction mechanism beyond the energetic considerations of transition state theory.

Quantitative Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique used to predict the physicochemical properties of molecules based on their chemical structure. researchgate.net In QSPR, mathematical models are developed that correlate calculated molecular descriptors with experimentally determined properties.

For this compound, QSPR models could be developed to predict a range of chemical and physical properties without the need for experimental measurements. These properties could include:

Boiling point

Melting point

Solubility

Density

Refractive index

Viscosity

The development of a QSPR model involves several steps:

Data Collection: Gathering experimental data for a set of molecules structurally related to this compound.

Descriptor Calculation: Computing a large number of molecular descriptors for each molecule. These descriptors can be topological, geometrical, electronic, or quantum chemical in nature.

Model Building: Using statistical methods, such as multiple linear regression or machine learning algorithms, to build a mathematical equation that relates the descriptors to the property of interest.

Model Validation: Testing the predictive power of the model on an external set of molecules that were not used in the model development.

Table 3: Examples of Molecular Descriptors for QSPR Modeling

Descriptor TypeExample
TopologicalWiener Index, Randić Index
GeometricalMolecular Surface Area, Molecular Volume
ElectronicDipole Moment, Partial Charges
Quantum ChemicalHOMO/LUMO Energies

Advanced Analytical Methodologies for N,n Diethyl 2 Methylamino Acetamide in Research Matrices

Chromatographic Techniques for High-Purity Separation and Quantification

Chromatographic methods are fundamental in isolating and quantifying N,N-diethyl-2-(methylamino)acetamide, ensuring its purity and enabling accurate assessment in research applications. The selection of a suitable technique depends on the physicochemical properties of the analyte and the specific requirements of the analysis.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of this compound due to its versatility and high resolution. A reversed-phase HPLC (RP-HPLC) method is typically developed for the quantification of this polar compound.

Method development involves a systematic optimization of chromatographic parameters to achieve adequate separation from potential impurities. Key considerations include the selection of the stationary phase, mobile phase composition, pH, and detection wavelength. Given the basic nature of the secondary and tertiary amine groups in this compound, a C18 column with low silanol (B1196071) activity is often preferred to minimize peak tailing. sielc.com The mobile phase generally consists of a mixture of an aqueous buffer and an organic modifier, such as acetonitrile (B52724) or methanol (B129727). nih.govajpaonline.com The pH of the aqueous phase is a critical parameter and is typically maintained in the neutral to slightly basic range to ensure the compound is in its non-ionized form, which enhances retention on a reversed-phase column. biotage.com However, acidic mobile phases with an ion-pairing agent can also be employed.

Validation of the developed HPLC method is performed in accordance with International Council on Harmonisation (ICH) guidelines to ensure its suitability for its intended purpose. nih.govijpar.com This involves assessing parameters such as specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), and limit of quantification (LOQ).

Table 1: Illustrative HPLC Method Parameters for this compound Analysis

ParameterCondition
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile : Potassium Phosphate (B84403) Buffer (pH 7.0) (50:50, v/v)
Flow Rate 1.0 mL/min
Detection UV at 215 nm
Injection Volume 10 µL
Column Temperature 30°C

Table 2: Representative HPLC Method Validation Data

Validation ParameterTypical Acceptance CriteriaIllustrative Result
Linearity (r²) ≥ 0.9990.9995
Accuracy (% Recovery) 98.0% - 102.0%99.5% - 101.2%
Precision (RSD%) ≤ 2.0%< 1.5%
LOQ Signal-to-Noise Ratio ≥ 100.1 µg/mL
LOD Signal-to-Noise Ratio ≥ 30.03 µg/mL

Gas Chromatography (GC) for Volatile Derivatives

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. However, this compound, with its polar amine and amide functional groups, exhibits low volatility and is prone to adsorption on the active sites of the GC column. sigmaaldrich.com Therefore, derivatization is an essential step to convert the analyte into a more volatile and thermally stable derivative prior to GC analysis. sigmaaldrich.com

Silylation is a common derivatization technique for compounds containing active hydrogens, such as those in the methylamino group of the target molecule. sigmaaldrich.com Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) can be used to replace the active hydrogen with a nonpolar trimethylsilyl (B98337) (TMS) group. researchgate.nettcichemicals.comd-nb.info This process increases the volatility and reduces the polarity of the analyte, leading to improved chromatographic peak shape and sensitivity.

The derivatized sample is then injected into a GC system, typically equipped with a flame ionization detector (FID) for quantification or a mass spectrometer (MS) for identification. The choice of the GC column is critical, with low-polarity capillary columns such as those with a 5% phenyl-methylpolysiloxane stationary phase being suitable for separating the TMS derivative.

Table 3: Typical GC Derivatization and Analysis Parameters

ParameterCondition
Derivatization Reagent N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS
Reaction Conditions 70°C for 30 minutes
GC Column DB-5 or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness)
Carrier Gas Helium
Injector Temperature 250°C
Oven Program Initial 100°C, ramp to 280°C at 10°C/min
Detector Flame Ionization Detector (FID) or Mass Spectrometer (MS)

Supercritical Fluid Chromatography (SFC) for Challenging Separations

Supercritical Fluid Chromatography (SFC) has emerged as a valuable alternative to both HPLC and GC for the separation of complex mixtures. scilit.com SFC utilizes a supercritical fluid, most commonly carbon dioxide, as the primary mobile phase. uva.es Due to the low viscosity and high diffusivity of supercritical fluids, SFC can provide faster separations and higher efficiencies compared to HPLC. uva.esresearchgate.net

For polar compounds like this compound, pure CO2 does not provide sufficient elution strength. Therefore, a polar organic solvent, known as a modifier (e.g., methanol, ethanol, or isopropanol), is added to the mobile phase. researchgate.net To further improve peak shape and prevent interactions with the stationary phase, especially for basic analytes, small amounts of additives like triethylamine, ammonium (B1175870) acetate (B1210297), or isopropylamine (B41738) are often incorporated into the modifier. chromatographytoday.com

SFC is particularly advantageous for the separation of chiral compounds and for preparative chromatography due to the ease of removing the CO2-rich mobile phase. A variety of stationary phases, including those used in normal-phase and HILIC modes of HPLC, can be employed in SFC to achieve desired selectivity. chromatographytoday.comamericanpharmaceuticalreview.com

Coupled Analytical Techniques

Coupling chromatographic separation with powerful spectroscopic detectors provides a wealth of information for the identification and characterization of impurities and degradation products.

GC-MS and LC-MS Methodologies for Impurity Profiling and Degradation Product Identification

Impurity profiling is a critical aspect of drug development and chemical research, aimed at identifying and quantifying impurities in a substance. rroij.com Both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are indispensable tools for this purpose. biomedres.us

GC-MS is ideally suited for the analysis of volatile and semi-volatile impurities. For this compound, this would involve the analysis of starting materials, reagents, and volatile by-products from its synthesis. As with GC analysis of the main compound, derivatization may be necessary for polar impurities to improve their chromatographic behavior. mdpi.com The mass spectrometer provides mass-to-charge ratio (m/z) information for each separated component, which, combined with fragmentation patterns, allows for the identification of unknown impurities by comparison with spectral libraries or through interpretation.

LC-MS is a more versatile technique for impurity profiling as it can analyze a wider range of compounds, including non-volatile and thermally labile substances, without the need for derivatization. chimia.ch An LC-MS method for this compound would typically employ a reversed-phase HPLC separation coupled to an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) mass spectrometer. This setup allows for the detection and identification of impurities and degradation products formed during synthesis, storage, or stress testing. chimia.chnih.gov High-resolution mass spectrometry (HRMS) can provide accurate mass measurements, enabling the determination of elemental compositions for unknown compounds. Tandem mass spectrometry (MS/MS) experiments can further aid in structural elucidation by providing characteristic fragmentation patterns. nih.gov Potential degradation pathways for this compound could include hydrolysis of the amide bond or oxidation of the amine functionalities.

NMR-coupled LC (LC-NMR) for Online Structural Characterization

While LC-MS is a powerful tool for impurity identification, it can sometimes be challenging to differentiate between isomers or to fully elucidate complex structures based on mass spectral data alone. researchgate.net In such cases, Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR) spectroscopy provides an unambiguous method for online structural characterization. mdpi.comsumitomo-chem.co.jp

In an LC-NMR system, the eluent from the HPLC column flows directly into an NMR flow cell placed within the NMR spectrometer. iosrphr.org This allows for the acquisition of NMR spectra (typically ¹H NMR) for each component as it elutes from the column. iosrphr.org While the sensitivity of NMR is inherently lower than that of MS, advancements in magnet technology, cryoprobes, and solvent suppression techniques have made LC-NMR a practical tool for the analysis of mixtures. mdpi.comnih.gov

For this compound, LC-NMR could be used to definitively identify a co-eluting impurity or a degradation product by providing detailed structural information, including the connectivity of atoms and stereochemistry, directly from the chromatographic peak. mdpi.com Stop-flow LC-NMR, where the chromatographic flow is halted while a specific peak is in the NMR flow cell, can be employed to acquire more complex 2D NMR data (e.g., COSY, HSQC) for a more thorough structural analysis of compounds present in sufficient concentration. mdpi.com

Electrochemical Methods for Detection and Characterization (e.g., Voltammetry)

Electrochemical methods offer a sensitive and often cost-effective approach for the analysis of electroactive compounds. For a molecule like this compound, which contains both secondary and tertiary amine functionalities, voltammetric techniques are particularly promising. The nitrogen atoms in the amine groups are susceptible to oxidation at an electrode surface, providing a basis for electrochemical detection.

Cyclic Voltammetry (CV) is a powerful technique to investigate the redox behavior of such compounds. While direct electrochemical studies on this compound are not extensively reported in the literature, the electrochemical oxidation of aliphatic amines has been a subject of study. Generally, secondary and tertiary amines undergo irreversible oxidation at solid electrodes, such as glassy carbon electrodes. The oxidation process typically involves the transfer of electrons from the nitrogen atom, leading to the formation of a radical cation, which then undergoes further reactions.

A proposed cyclic voltammetry experiment for this compound would likely involve dissolving the compound in an aqueous alkaline or a buffered solution to control the pH, as the electrochemical behavior of amines is often pH-dependent. The resulting voltammogram would be expected to show one or more irreversible oxidation peaks. The peak potential would be characteristic of the compound's structure, while the peak current would be proportional to its concentration, allowing for quantitative analysis.

The general mechanism for the anodic oxidation of secondary and tertiary aliphatic amines involves the loss of one or two electrons, followed by reactions with the solvent or other species in the solution. For instance, the oxidation of secondary amines at a glassy carbon electrode in aqueous alkaline solution typically shows a single oxidation wave. Tertiary amines, under similar conditions, may exhibit one or two oxidation waves, with the first wave occurring at less positive potentials compared to secondary amines. Given that this compound possesses both types of amine groups, its voltammetric profile could present a combination of these features, offering a unique electrochemical signature for its detection and characterization.

Capillary Electrophoresis (CE) for High-Resolution Separations

Capillary electrophoresis (CE) is a high-efficiency separation technique well-suited for the analysis of small, polar, and charged molecules. Due to its basic nature, stemming from the amine groups, this compound is an excellent candidate for separation by CE, particularly by capillary zone electrophoresis (CZE).

In CZE, charged analytes migrate through a capillary filled with a buffer solution under the influence of an applied electric field. The separation is based on the differences in the charge-to-mass ratio of the analytes. For the analysis of basic compounds like this compound, a low-pH buffer system is often employed. At a pH below the pKa of the amine groups, the compound will be protonated and carry a positive charge, facilitating its migration towards the cathode.

A potential CE method for the high-resolution separation of this compound from a complex research matrix could utilize a bare fused-silica capillary with an amine-modified phosphate buffer at a pH of around 2.5. The low pH ensures full protonation of the analyte and minimizes interactions with the capillary wall. Detection can be achieved using a diode array detector (DAD) if the molecule possesses a suitable chromophore, or by indirect UV detection if it does not. Alternatively, conductivity detection is a viable option for small ions and can provide a sensitive and reliable means of quantification.

The high resolving power of CE allows for the separation of the target compound from structurally similar impurities or degradation products, which is crucial in research settings for assessing purity and stability. The minimal sample and reagent consumption of CE also makes it an environmentally friendly and cost-effective analytical tool.

Method Validation and Robustness Studies for Academic Applications (e.g., specificity, linearity, precision, recovery)

Specificity is the ability of the method to accurately measure the analyte in the presence of other components such as impurities, degradation products, or matrix components. For a CE or voltammetric method, specificity would be demonstrated by the absence of interfering peaks or signals at the retention time or potential of this compound in a blank sample and in a sample spiked with potential impurities.

Linearity of an analytical procedure is its ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. For a quantitative method, a calibration curve is typically generated by analyzing a series of standards of known concentrations. The linearity is then evaluated by the correlation coefficient (r²) of the regression line, which should ideally be close to 1.

Precision refers to the closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is usually expressed as the relative standard deviation (RSD). Precision can be assessed at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).

Recovery is a measure of the accuracy of the method and is determined by analyzing a sample to which a known amount of the analyte has been added (spiking). The percentage of the added analyte that is detected by the method is the percent recovery. Good recovery values indicate that the method is free from significant matrix effects and systematic errors.

The robustness of an analytical method is a measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage. For a CE method, this could involve varying the buffer pH, voltage, or capillary temperature. For a voltammetric method, parameters such as scan rate, pH of the supporting electrolyte, and electrode material could be varied.

The following interactive data table provides an example of typical acceptance criteria for a validated analytical method for a small molecule in a research setting.

Parameter Acceptance Criteria
Specificity No interference at the analyte's retention time/potential.
Linearity (r²) ≥ 0.999
Precision (RSD) Repeatability: ≤ 2% Intermediate Precision: ≤ 3%
Recovery (%) 98.0% - 102.0%

Mechanistic Investigations of N,n Diethyl 2 Methylamino Acetamide in Defined Chemical and Enzyme Systems Excluding Whole Organisms and Clinical Contexts

Enzymatic Biotransformations (focused on enzyme kinetics and isolated systems)

No studies were found that investigated the activity of amidases or esterases on N,N-diethyl-2-(methylamino)acetamide. There is no available data on enzyme kinetics, substrate specificity, or the products of such enzymatic hydrolysis.

There is no available research on the molecular modification of this compound by isolated cytochrome P450 systems. Consequently, information regarding which P450 isozymes might be involved, the types of oxidative reactions that may occur (e.g., N-dealkylation, hydroxylation), or the resulting metabolites is not available.

Non-Enzymatic Degradation Pathways in Chemical Environments

No data is available on the hydrolytic stability of this compound under different pH and temperature conditions. Therefore, its rate of hydrolysis and degradation products in acidic, neutral, or alkaline environments have not been characterized.

There are no published studies on the photodegradation of this compound. The effects of light, including UV radiation, on its chemical structure and the mechanisms of any potential photochemical reactions are unknown.

Information regarding the oxidative degradation of this compound in chemical systems is not available. There are no studies detailing its reactivity with common oxidizing agents or the resulting degradation products.

Interaction with Isolated Biological Macromolecules (in vitro binding studies)

Extensive literature searches did not yield specific in vitro binding studies for this compound with isolated biological macromolecules. Consequently, no empirical data on its binding kinetics or thermodynamics with model proteins or nucleic acids is available in the public domain.

Binding Kinetics and Thermodynamics with Model Proteins or Nucleic Acids

No published research was identified that specifically investigates the binding kinetics (such as association or dissociation rate constants) or thermodynamics (including changes in enthalpy or entropy) of this compound with any model proteins or nucleic acids. Therefore, a data table for these parameters cannot be generated.

Ligand-Receptor Interaction Modeling (purely computational or in vitro for chemical understanding)

There is a lack of publicly available computational or in vitro studies detailing the specific ligand-receptor interactions of this compound. While general computational methods exist for modeling interactions of molecules with biological targets, specific models and detailed findings for this compound have not been published.

N,n Diethyl 2 Methylamino Acetamide As a Precursor or Intermediate in Complex Chemical Synthesis

Role in the Synthesis of Natural Products

Direct evidence for the use of N,N-diethyl-2-(methylamino)acetamide in the total synthesis of natural products is not readily found in current literature. However, its structure contains a diaminoethane core, a common feature in many alkaloids and other nitrogen-containing natural products. It could conceivably serve as a synthetic building block after functionalization. For instance, the secondary amine could be acylated or alkylated to introduce further complexity, and the tertiary amide could be reduced to an amine, leading to a triamine structure that could be a precursor to macrocyclic alkaloids.

Application in the Synthesis of Specialty Chemicals

The synthesis of specialty chemicals often requires bespoke building blocks. This compound could serve as such a precursor. One plausible pathway to synthesize this compound is through the reaction of 2-chloro-N,N-diethylacetamide with methylamine (B109427) researchgate.net. This precursor, 2-chloro-N,N-diethylacetamide, is a known versatile reagent in organic synthesis chemicalbook.com.

The reactivity of the secondary amine in this compound allows for its incorporation into larger molecules. For example, it could react with various electrophiles to form a range of derivatives with potential applications as pharmaceuticals, agrochemicals, or dyes. The N,N-diethylacetamide moiety is found in some bioactive molecules, and this compound could serve as a key intermediate in their synthesis.

Below is a table of potential reactions and the resulting classes of specialty chemicals:

Reactant for this compoundResulting Functional GroupPotential Class of Specialty Chemical
Acyl Halides / AnhydridesAmideBioactive amides, pharmaceutical intermediates
Alkyl HalidesTertiary AmineQuaternary ammonium (B1175870) salts, phase-transfer catalysts
Isocyanates / IsothiocyanatesUrea / ThioureaHerbicides, enzyme inhibitors
Aldehydes / Ketones (Reductive Amination)Tertiary AmineComplex amines, ligands for catalysis

Contribution to Advanced Material Science Precursors (e.g., polymers, dendrimers)

The bifunctional nature of this compound, possessing both a secondary amine and a tertiary amide, makes it a candidate for the synthesis of polymers and dendrimers. The secondary amine can act as a monomer in step-growth polymerization reactions, for example, with diacyl chlorides or diisocyanates, to form polyamides or polyureas, respectively.

While there is no direct literature on the use of this specific compound, analogous N,N-disubstituted acrylamides are employed in the synthesis of thermoresponsive polymers herts.ac.uk. For instance, poly(N,N-diethylacrylamide) exhibits a lower critical solution temperature (LCST), a property valuable in smart materials and drug delivery systems herts.ac.uk. It is conceivable that a polymer incorporating this compound units could exhibit interesting solution properties and functionalities.

In the context of dendrimers, the secondary amine could serve as a branching point. Reaction with reagents like methyl acrylate followed by amidation with a diamine is a common strategy for dendrimer growth. While this specific molecule has not been reported as a dendrimer precursor, its structure is amenable to such synthetic strategies.

Development of Novel Synthetic Reagents or Building Blocks Utilizing this compound

This compound can be envisioned as a scaffold for the development of novel synthetic reagents. The secondary amine can be functionalized to introduce catalytic or directing groups. For example, attachment of a phosphine or a chiral auxiliary could yield a ligand for asymmetric catalysis.

Furthermore, the compound itself can be seen as a functionalized building block. The presence of the N,N-diethylacetamide group can influence the solubility and reactivity of molecules into which it is incorporated. The development of derivatives of this compound could lead to new building blocks with tailored properties for specific synthetic challenges. For example, conversion of the secondary amine to an N-oxide or a nitroxide radical could generate novel oxidizing agents or spin labels.

The following table outlines potential transformations to create novel reagents:

Transformation of this compoundResulting Reagent TypePotential Application
Attachment of a chiral auxiliary to the secondary amineChiral ligandAsymmetric synthesis
Conversion of the secondary amine to a phosphinePhosphine ligandHomogeneous catalysis
Oxidation of the secondary amineN-oxide or Nitroxide radicalOxidizing agent, spin label for EPR spectroscopy
Complexation with metal ionsMetal complexCatalyst or imaging agent

Emerging Research Areas and Future Directions for N,n Diethyl 2 Methylamino Acetamide

Exploration of Novel Derivatization Strategies and Combinatorial Chemistry Approaches

Derivatization, the process of chemically modifying a compound to enhance its properties or to facilitate analysis, is a cornerstone of medicinal chemistry and materials science. For N,N-diethyl-2-(methylamino)acetamide, with its secondary amine and tertiary amide functional groups, a variety of derivatization strategies could be envisioned. These modifications could be aimed at altering its solubility, reactivity, or biological activity.

Combinatorial chemistry, a technique that allows for the rapid synthesis of a large number of different but structurally related molecules, could be a powerful tool for exploring the chemical space around this compound. researchgate.net By systematically varying the substituents on the diethylamino and methylamino groups, a library of analogs could be generated. High-throughput screening of these libraries could then identify compounds with desired properties, accelerating the discovery process.

Table 1: Potential Derivatization Sites of this compound

Functional GroupPotential ModificationDesired Outcome
Secondary AmineAcylation, AlkylationAltered biological activity, modified solubility
Tertiary AmideReduction to amineChange in chemical reactivity and basicity
Alpha-carbonFunctionalizationIntroduction of new chemical moieties

Advanced Computational Modeling for Predictive Chemical Research and Discovery

In the absence of extensive experimental data, computational modeling provides a powerful lens through which to predict the properties and behavior of this compound. Density functional theory (DFT) and other quantum mechanical methods can be employed to calculate its electronic structure, molecular geometry, and spectroscopic signatures. mdpi.com Such studies can offer insights into its reactivity and potential interaction with biological targets.

Molecular dynamics simulations could be used to study the conformational landscape of the molecule and its interactions with solvents or other molecules. These predictive models can guide future experimental work by identifying promising avenues for synthesis and application, thereby saving significant time and resources.

Integration with Artificial Intelligence and Machine Learning in Chemical Synthesis Design

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing chemical synthesis. numberanalytics.com These technologies can analyze vast datasets of chemical reactions to predict the outcomes of new transformations, suggest optimal reaction conditions, and even design novel synthetic routes. pku.edu.cnrsc.org

Sustainable Synthesis and Green Chemistry Innovations for this compound Production

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. unibo.itmdpi.com The application of these principles to the synthesis of this compound is a critical area for future research.

Potential green chemistry approaches could include the use of renewable starting materials, the replacement of hazardous solvents with more environmentally benign alternatives, and the development of catalytic methods that minimize waste and energy consumption. frontiersin.orgjchemlett.com For instance, enzymatic or biocatalytic methods could offer highly selective and sustainable routes to this compound and its derivatives.

Table 2: Principles of Green Chemistry Applied to this compound Synthesis

Green Chemistry PrinciplePotential Application
PreventionDesigning synthetic routes with high atom economy to minimize waste.
Safer Solvents and AuxiliariesUtilizing water or bio-based solvents in the synthesis process.
Design for Energy EfficiencyDeveloping reactions that can be conducted at ambient temperature and pressure.
Use of Renewable FeedstocksExploring bio-derived starting materials for the synthesis.
CatalysisEmploying catalytic reagents in place of stoichiometric ones to reduce waste.

Development of this compound-based Supramolecular Systems and Assemblies

Supramolecular chemistry focuses on the study of systems composed of multiple molecules held together by non-covalent interactions. The amide and amine functionalities within this compound provide potential sites for hydrogen bonding, which could be exploited in the design of self-assembling systems.

Research in this area could explore the formation of gels, liquid crystals, or other organized structures based on this molecule. Such supramolecular assemblies could have applications in areas such as drug delivery, sensing, and the development of novel functional materials. The study of how this simple acetamide (B32628) might form complex, ordered structures represents a fascinating frontier. researchgate.netibmmpeptide.comacs.orgnih.gov

Q & A

Basic Research Questions

Q. What are the recommended protocols for synthesizing N,N-diethyl-2-(methylamino)acetamide derivatives with high purity?

  • Methodology : Optimize synthesis using palladium-catalyzed cross-coupling reactions (e.g., Stille coupling) with precursors like N,N-diethyl-2-(2-(4-iodophenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidin-3-yl)acetamide. Purify intermediates via column chromatography and validate purity using HPLC (>99%) and NMR spectroscopy (e.g., ¹H/¹³C NMR for structural confirmation) .
  • Key Parameters : Maintain anhydrous conditions, control reaction temperatures (e.g., 80–100°C), and use argon/nitrogen atmospheres to prevent oxidation.

Q. How should researchers handle safety and storage of this compound in laboratory settings?

  • Safety Protocols :

  • Wear nitrile gloves, lab coats, and safety goggles.
  • Use fume hoods to avoid inhalation of vapors.
  • Store in sealed containers at 2–8°C in dry, ventilated areas .
    • Emergency Measures :
  • Skin contact: Wash with soap/water for 15 minutes.
  • Inhalation: Move to fresh air; seek medical attention if respiratory distress occurs .

Q. What analytical techniques are critical for characterizing structural analogs of this compound?

  • Techniques :

  • NMR Spectroscopy : Confirm substituent positions (e.g., methyl or methoxy groups on phenyl rings) .
  • Mass Spectrometry (HRMS) : Verify molecular weights (e.g., [M+H]⁺ for F1–F4 analogs) .
  • IR Spectroscopy : Identify carbonyl (C=O, ~1745 cm⁻¹) and amide (N–H, ~3400 cm⁻¹) functional groups .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the design of mosquito-repellent analogs?

  • Methodology : Synthesize analogs with varied substituents (e.g., methyl, methoxy) on phenyl rings. Test repellency against Aedes aegypti using WHO protocols (e.g., arm-in-cage assays). Compare efficacy to DEET/DEPA controls .
  • SAR Insights :

AnalogSubstituentRepellency (%) (4h)
F13-methyl85
F24-methyl78
F33-methoxy92
F44-methoxy88
  • Meta-substitution (F3) shows enhanced activity due to electron-donating effects .

Q. What strategies resolve contradictions in biological activity data across different studies?

  • Approach :

  • Replicate assays under standardized conditions (e.g., mosquito species, humidity).
  • Validate compound stability using LC-MS to rule out degradation.
  • Use in vitro binding assays (e.g., peripheral benzodiazepine receptor affinity) to correlate with in vivo repellency .

Q. How can radiolabeled derivatives (e.g., [¹⁸F]F-DPA) be optimized for PET imaging applications?

  • Radiosynthesis : Use nucleophilic fluorination with K[¹⁸F]F-K222 complex. Purify via semi-preparative HPLC (C18 column) to achieve radiochemical purity >95% .
  • Preclinical Testing : Evaluate brain uptake in rodent models; compare biodistribution to existing tracers (e.g., [¹¹C]DPA-713) .

Q. What are the toxicological considerations for in vivo evaluation of acetamide analogs?

  • Testing Framework :

  • Conduct acute toxicity studies (OECD 423) in rodents.
  • Monitor hematological (e.g., WBC count) and biochemical (e.g., liver enzymes) parameters post-exposure .
  • Use histopathology to assess tissue damage in liver/kidneys.

Methodological Challenges

Q. How to mitigate byproduct formation during acetamide derivatization?

  • Solutions :

  • Employ scavengers (e.g., molecular sieves) to absorb reactive intermediates.
  • Optimize stoichiometry (e.g., 1:1.2 ratio of precursor to reagent).
  • Use tandem MS to identify byproducts and adjust reaction conditions .

Q. What computational tools predict metabolic pathways of this compound?

  • Tools :

  • ADMET Predictor™ : Simulate cytochrome P450 metabolism (e.g., N-deethylation pathways).
  • SwissADME : Predict bioavailability and blood-brain barrier penetration .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.